Cas no 89929-14-6 (Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-)

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- structure
89929-14-6 structure
Product Name:Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-
CAS No:89929-14-6
MF:C18H20N2OS
MW:312.429203033447
MDL:MFCD30592015
CID:585130
PubChem ID:525235
Update Time:2025-10-24

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-
    • 1-[10-[3-(methylamino)propyl]phenothiazin-2-yl]ethanone
    • MFCD30592015
    • SY267934
    • 89929-14-6
    • 1-[10-[3-(Methylamino)propyl]-10H-phenothiazin-2-yl]ethanone
    • 1-(10-(3-(Methylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-one
    • CS-0459364
    • DTXSID50335455
    • MDL: MFCD30592015
    • Inchi: 1S/C18H20N2OS/c1-13(21)14-8-9-18-16(12-14)20(11-5-10-19-2)15-6-3-4-7-17(15)22-18/h3-4,6-9,12,19H,5,10-11H2,1-2H3
    • InChI Key: QKKCZZZKOLDHBD-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=C(C(C)=O)C=CC1=2)CCCNC

Computed Properties

  • Exact Mass: 312.12963444g/mol
  • Monoisotopic Mass: 312.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 57.6Ų

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- Pricemore >>

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Additional information on Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- (CAS No. 89929-14-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-, identified by its CAS number 89929-14-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic molecule, featuring a phenothiazine core appended with an amine-substituted alkyl chain, has garnered attention due to its unique structural and functional properties. The compound's molecular structure combines the stability of the phenothiazine ring system with the reactivity of the amine group, making it a versatile scaffold for various chemical modifications and biological applications.

The< strong>Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- molecule belongs to the phenothiazine class of compounds, which are well-known for their broad spectrum of biological activities. Phenothiazines have been extensively studied for their pharmacological effects, particularly in the treatment of neurological disorders, antimicrobial properties, and as intermediates in drug synthesis. The presence of the< strong>3-(methylamino)propyl side chain in this compound introduces additional functional groups that can influence its solubility, reactivity, and interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the development of novel derivatives of phenothiazine-based compounds, including< strong>Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-. These derivatives have been explored for their potential applications in medicinal chemistry, particularly in the design of small-molecule drugs. The compound's ability to undergo further chemical modifications makes it a valuable building block for creating more complex molecules with tailored properties.

One of the most compelling aspects of< strong>Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- is its potential as a pharmacophore. The phenothiazine ring system is known to exhibit a wide range of biological activities, including antipsychotic, antifungal, and anti-inflammatory effects. The addition of the< strong>methylamino group enhances the compound's ability to interact with biological receptors and enzymes, potentially leading to new therapeutic applications.

In recent years, there has been growing interest in using phenothiazine derivatives as scaffolds for drug discovery. The< strong>Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- molecule has been investigated for its potential role in treating various diseases. For instance, studies have shown that phenothiazine-based compounds can modulate neurotransmitter systems, making them promising candidates for treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The< strong>methylamino group in this compound may play a crucial role in enhancing its binding affinity to these targets.

The chemical synthesis of< strong>Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- involves multiple steps, including condensation reactions and functional group transformations. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. These techniques include palladium-catalyzed cross-coupling reactions and enzymatic modifications, which allow for precise control over the molecular structure.

The pharmacological properties of< strong>Ethanone, 1-[10-[3-(methylamino)propyl)-10H-phenothiazin-2-yll] have been studied in various preclinical models. Preliminary results suggest that this compound exhibits potent activity against certain bacterial strains and may have applications in antimicrobial therapy. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.

The solubility and bioavailability of< strong>Ethanone, 1-[10-[3-(methylamino)propyl)-10H-phenothiazin-2-yll] are critical factors that determine its therapeutic potential. Researchers have explored different formulations to enhance its solubility and improve its absorption in vivo. These efforts include the use of prodrugs and lipid-based delivery systems, which can significantly increase the compound's bioavailability.

In conclusion,< strong>Ethanone, 1-[10-[3-(methylamino)propyl)-10H-phenothiazin-2-yll], identified by its CAS number 89929-14-6, is a compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing new drugs. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing therapeutic strategies for various diseases.

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